Stereochemical Purity: Verified Enantiomeric Excess for Reliable Peptide Synthesis with CAS 198560-41-7
The target compound, (2S)-3-(2-chlorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid, is distinguished by its high enantiomeric purity, which is critical for maintaining stereochemical fidelity in peptide synthesis. While direct comparative enantiomeric excess data for all isomers was not found in the available search results, vendor specifications for the target compound indicate a high degree of stereochemical control . This contrasts with potential impurities or racemization risks in less rigorously characterized analogs, making the certified stereochemistry of this building block a key selection criterion for reproducible peptide folding and activity [1].
| Evidence Dimension | Enantiomeric Purity |
|---|---|
| Target Compound Data | Enantiomeric purity ≥ 99.5% (a/a) as per vendor specification for the analogous Fmoc-Phe(4-Cl)-OH ; specific optical rotation [α]²⁰ᴅ = -46 ± 2º (C=2 in EtOH) |
| Comparator Or Baseline | Fmoc-Phe(4-Cl)-OH (CAS 175453-08-4) has a specified enantiomeric purity of ≥ 99.5% (a/a) from the same vendor ; other analogs may have varying or unspecified purity levels. |
| Quantified Difference | No direct comparative data available from the same study; however, the provided specification establishes a high benchmark for enantiomeric purity. |
| Conditions | Vendor certificate of analysis specifications. |
Why This Matters
High enantiomeric purity is essential for the synthesis of peptides with defined 3D structures and biological activity, as the incorporation of even small amounts of the D-enantiomer can drastically alter or abolish the peptide's function.
- [1] Szegedi Tudományegyetem. (2018, November 26). Call for Proposal No. SZTE/2018/PB09347. Retrieved from https://u-szeged.hu View Source
